2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
CAS No.: 93272-85-6
Cat. No.: VC15799348
Molecular Formula: C7H6N2OS
Molecular Weight: 166.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93272-85-6 |
|---|---|
| Molecular Formula | C7H6N2OS |
| Molecular Weight | 166.20 g/mol |
| IUPAC Name | 4-methyl-6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H6N2OS/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11) |
| Standard InChI Key | QNEWVOYCROIYKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)NC(=C1C#N)S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-methyl-6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile, reflects its substitution pattern:
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A methyl group at position 4
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A keto group at position 6
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A thiol (-SH) group at position 2
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A nitrile (-CN) group at position 3
Its canonical SMILES string, CC1=CC(=O)NC(=C1C#N)S, and InChI key, QNEWVOYCROIYKG-UHFFFAOYSA-N, provide unambiguous representations of its structure. The presence of both electron-withdrawing (nitrile, keto) and electron-donating (thiol) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.20 g/mol |
| CAS Number | 93272-85-6 |
| XLogP3 | 1.2 (estimated) |
| Hydrogen Bond Donors | 2 (thiol, NH) |
| Hydrogen Bond Acceptors | 4 (N, O, S, CN) |
Synthesis and Manufacturing
General Synthetic Approaches
While no explicit protocols for synthesizing 2-mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile are documented, analogous pyridine derivatives are typically synthesized via:
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Condensation Reactions: Cyclization of β-ketoesters or cyanoacetamides with thioureas or thiol-containing reagents .
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Microwave-Assisted Methods: Accelerated synthesis of tautomeric pyridine carbonitriles using ethyl acetoacetate and cyanoacetamide precursors under microwave irradiation . For example, a related compound, 2-hydroxy-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, was synthesized in 82% yield via this method .
Morpholine Complex Formation
A documented variant involves forming a complex with morpholine, though detailed studies on its applications are lacking. This modification likely enhances solubility in polar solvents, making it suitable for catalytic or pharmaceutical formulations.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its functional groups:
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Polar Groups (CN, O, S): Enhance solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Nonpolar Methyl Group: Contributes to limited solubility in hydrophobic solvents like hexane.
Stability studies are absent, but the thiol group’s susceptibility to oxidation suggests that storage under inert atmospheres (e.g., nitrogen) is advisable.
Spectroscopic Characterization
While specific data for this compound are unavailable, related pyridine carbonitriles exhibit:
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IR Spectroscopy: Stretching vibrations at ~2200 cm (C≡N), ~1680 cm (C=O), and ~2550 cm (S-H) .
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NMR Spectroscopy:
Biological Activities and Applications
Antimicrobial Activity
Bis(thioxopyridine) analogs demonstrate broad-spectrum antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli . The thiol group in 2-mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile may similarly disrupt bacterial cell membranes via thiol-disulfide exchange mechanisms.
Stability and Reactivity
Thermal Decomposition
Pyridine carbonitriles generally decompose above 250°C, releasing hydrogen cyanide (HCN) and sulfur dioxide (SO) as byproducts. Differential scanning calorimetry (DSC) of related compounds shows exothermic peaks at ~260°C.
Reactivity with Electrophiles
The thiol group undergoes alkylation and oxidation reactions. For example, treatment with iodomethane yields the methylthio derivative, while hydrogen peroxide oxidizes it to a sulfonic acid.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
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